Methyl 6-O-Trityl-alpha-D-galactopyranoside
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Overview
Description
Methyl 6-O-Trityl-alpha-D-galactopyranoside: is a chemical compound with the empirical formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl group at the 6th position of methyl alpha-D-galactopyranoside using trityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The reaction conditions are optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-O-Trityl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions at the anomeric carbon.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles such as azides or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products:
Deprotection: Methyl alpha-D-galactopyranoside.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-O-Trityl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a building block for glycoconjugates.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside primarily involves its role as a protected sugar derivative. The trityl group serves as a protecting group, preventing unwanted reactions at the 6th hydroxyl position during synthetic transformations. This allows for selective reactions at other positions on the sugar molecule. The compound’s reactivity is influenced by the stability of the trityl group and the conditions under which it can be removed .
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-galactopyranoside: Similar in structure but with additional acetyl groups at positions 2, 3, and 4.
Methyl 6-O-Trityl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
Uniqueness: Methyl 6-O-Trityl-alpha-D-galactopyranoside is unique due to its specific protection at the 6th position, which allows for selective synthetic modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-MQZWXTIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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